Kanamycin sulfate

Catalog No.
S531584
CAS No.
25389-94-0
M.F
C₁₈H₃₆N₄O₁₁ · H₂SO₄
M. Wt
582.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kanamycin sulfate

CAS Number

25389-94-0

Product Name

Kanamycin sulfate

IUPAC Name

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid

Molecular Formula

C₁₈H₃₆N₄O₁₁ · H₂SO₄

Molecular Weight

582.6 g/mol

InChI

InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;/m1./s1

InChI Key

OOYGSFOGFJDDHP-UHFFFAOYSA-N

SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O

Synonyms

Kanamycin, Kanamycin A, Kanamycin Sulfate, Kantrex

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O

Selection Marker in Genetic Engineering:

Kanamycin sulfate is widely employed as a selection marker in genetic engineering experiments. [] Researchers introduce genes encoding kanamycin resistance (KanR) alongside the gene of interest into plasmids or other vectors. When transformed cells are exposed to kanamycin, only those that successfully incorporated the vector and express the KanR gene can survive and grow. This allows scientists to efficiently select for cells containing the desired genetic modification.

Kanamycin sulfate is a mixture of three major components: kanamycin A (the main component), kanamycin B, and kanamycin C []. It is an aminoglycoside antibiotic derived from the bacterium Streptomyces kanamyceticus []. It plays a crucial role in research by acting as a selection agent in cell culture media and inhibiting the growth of unwanted bacteria [, ].


Molecular Structure Analysis

Kanamycin A, the primary component, possesses a complex structure with five glycosidic linkages. Key features include a central 2-deoxystreptamine ring linked to three aminocyclitol moieties (kanamycin B and C have slightly different structures) []. These moieties are responsible for the antibiotic's interaction with ribosomes [].


Chemical Reactions Analysis

Synthesis

Kanamycin is naturally produced by Streptomyces kanamyceticus through a complex biosynthetic pathway. However, large-scale production relies on fermentation of the bacteria [].

Decomposition

Limited information exists on the specific decomposition pathways of kanamycin sulfate. However, as with other aminoglycosides, it is likely to degrade under extreme temperature or strong acidic/basic conditions [].

Kanamycin sulfate acts by inhibiting protein synthesis in susceptible bacteria. It binds to the 30S subunit of the bacterial ribosome, causing misreading of the messenger RNA (mRNA) and halting protein production [, ]. This ultimately leads to bacterial cell death.

Physical and Chemical Properties

  • Appearance: White powder [].
  • Solubility: Freely soluble in water, practically insoluble in most organic solvents [].
  • Melting point: Not applicable, decomposes upon heating [].
  • pH (1% aqueous solution): 6.5 to 8.5 [].

Kanamycin sulfate can be harmful if inhaled, ingested, or absorbed through the skin. It can cause irritation and inflammation of the eyes, skin, and respiratory tract.

  • Acute toxicity: Studies have shown that kanamycin sulfate is moderately toxic upon ingestion with LD50 (Lethal Dose 50%) values ranging from 1000-5000 mg/kg in mice and rats [].
  • Chronic toxicity: Long-term exposure to kanamycin can cause kidney damage and hearing loss.
  • Mutagenicity: Kanamycin sulfate is not considered mutagenic in standard tests [].

GHS Hazard Statements

Aggregated GHS information provided by 179 companies from 12 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 179 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 178 of 179 companies with hazard statement code(s):;
H360 (97.75%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Kanamycin Sulfate is the sulfate salt of kanamycin, a naturally occurring aminoglycoside antibiotic with antimicrobial property. Derived from Streptomyces kanamyceticus, kanamycin is an antibiotic complex consisting of three components: kanamycin A, the major component (also usually designated as kanamycin), and kanamycins B and C, the minor components. This agent irreversibly binds to the bacterial 30S ribosomal subunit. Specifically, this antibiotic is lodged between 16S rRNA and S12 protein within the 30S subunit. This leads to interference with translational initiation complex, misreading of mRNA, thereby hampering protein synthesis and resulting in bactericidal effect. Aminoglycosides are mostly ineffective against anaerobic bacteria, fungi and viruses.
Kanamycin A Sulfate is the sulfate salt form of kanamycin A, the major component of the kanamycin complex, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, with antibacterial activity.

MeSH Pharmacological Classification

Protein Synthesis Inhibitors

Pictograms

Health Hazard

Health Hazard

Other CAS

25389-94-0

Wikipedia

Kanamycin sulfate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-07-10
Davis, Bernard D. /Mechanism of Bactericidal Action of Aminoglycosides./Microbiological Reviews 51.3 (1987): 341-50.Aragão F.J.L. and Brasileiro A.C.M., 2009 Positive, negative and marker-free strategies for transgenic plant selection. Braz. J. Plant Physiol., 14(1):1-10, 2002Sharma M.K., Solanke A. U., Jani D., Singh Yogendra and Sharma A.K. A simple and efficient Agrobacterium-mediated procedure for transformation of tomato. J. Biosci. 34(3), September 2009, 423–433.Aragão F.J.L. and BrasileiroKaur P., and Bansal K.C. Efficient production of transgenic tomatoes via Agrobacterium-mediated transformation. Biologica plantarum 54 (2): 344-348, 2010

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